molecular formula C17H20ClN B13957499 3,3-Diphenylcyclopentylamine hydrochloride CAS No. 62367-47-9

3,3-Diphenylcyclopentylamine hydrochloride

Cat. No.: B13957499
CAS No.: 62367-47-9
M. Wt: 273.8 g/mol
InChI Key: KNNJWHYARPPXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-3,3-Diphenylcyclopentylamine hydrochloride is a chemical compound that belongs to the class of cyclopentylamines It is characterized by the presence of two phenyl groups attached to a cyclopentylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-3,3-Diphenylcyclopentylamine hydrochloride typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3,3-diphenylcyclopentanol. This intermediate is then converted to the corresponding amine through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride . The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of (±)-3,3-Diphenylcyclopentylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(±)-3,3-Diphenylcyclopentylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclopentylamine derivatives.

Mechanism of Action

The mechanism of action of (±)-3,3-Diphenylcyclopentylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylcyclopentanone: A ketone derivative with similar structural features.

    3,3-Diphenylcyclopentanol: An alcohol derivative used as an intermediate in the synthesis of the amine.

    Cyclopentylamine: A simpler amine with a cyclopentyl structure.

Uniqueness

(±)-3,3-Diphenylcyclopentylamine hydrochloride is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62367-47-9

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

3,3-diphenylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H

InChI Key

KNNJWHYARPPXGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.